N,N-dimethyl-3-[(2-methyl-3,5-dioxo-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl)acetyl]benzenesulfonamide
Description
N,N-dimethyl-3-[(2-methyl-3,5-dioxo-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl)acetyl]benzenesulfonamide is a synthetic sulfonamide derivative with a complex heterocyclic scaffold. Its structure comprises a benzenesulfonamide core substituted with a dimethylamino group and a fused benzoxazepinone-acetyl moiety.
The molecular structure was elucidated via X-ray crystallography using SHELX software for refinement , and its 3D representation was visualized using ORTEP-3 . Hydrogen-bonding interactions, critical for its crystal packing and physicochemical behavior, were analyzed using graph set theory .
Properties
Molecular Formula |
C20H20N2O6S |
|---|---|
Molecular Weight |
416.4 g/mol |
IUPAC Name |
N,N-dimethyl-3-[2-(2-methyl-3,5-dioxo-1,4-benzoxazepin-4-yl)acetyl]benzenesulfonamide |
InChI |
InChI=1S/C20H20N2O6S/c1-13-19(24)22(20(25)16-9-4-5-10-18(16)28-13)12-17(23)14-7-6-8-15(11-14)29(26,27)21(2)3/h4-11,13H,12H2,1-3H3 |
InChI Key |
UKRIUSGBADQLHQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(=O)N(C(=O)C2=CC=CC=C2O1)CC(=O)C3=CC(=CC=C3)S(=O)(=O)N(C)C |
Origin of Product |
United States |
Preparation Methods
Condensation and Cyclization Strategies
The 2-methyl-3,5-dioxo-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl moiety is synthesized via condensation reactions involving ortho-substituted benzaldehyde derivatives and ethylenediamine analogs. A method adapted from unsaturated benzoxazepine synthesis involves reacting 2-(2-bromoethoxy)benzaldehyde derivatives with ethylene diamine in acetonitrile under reflux, yielding saturated oxazepine intermediates. Subsequent oxidation with potassium permanganate in dimethylformamide (DMF) introduces the 3,5-dioxo functionality, critical for the target structure. For example, treatment of 5,6-dihydroimidazo[1,2-d]benzoxazepine with KMnO₄ in DMF at room temperature generates the unsaturated 3,5-diketone system in 38–52% yield.
Functionalization of the Benzenesulfonamide Precursor
Synthesis of N,N-Dimethyl-3-Acetylbenzenesulfonamide
The benzenesulfonamide fragment is prepared through sequential sulfonation, amidation, and acetylation. Beginning with 3-nitrobenzenesulfonyl chloride, nucleophilic substitution with dimethylamine in tetrahydrofuran (THF) yields N,N-dimethyl-3-nitrobenzenesulfonamide. Catalytic hydrogenation (H₂/Pd-C) reduces the nitro group to an amine, which is subsequently acetylated using acetic anhydride or acetyl chloride in pyridine. This step affords N,N-dimethyl-3-acetylbenzenesulfonamide with yields exceeding 75% after recrystallization from ethanol-water mixtures.
Optimization of Acetylation Conditions
Critical parameters for acetylation include stoichiometric control (1:1.25 molar ratio of amine to acylating agent) and solvent selection. Dichloromethane or chloroform enhances reaction homogeneity, while distillation under reduced pressure removes excess acetic acid, minimizing side reactions.
Coupling of Benzoxazepin and Benzenesulfonamide Fragments
Formation of the Acetyl Linkage
The acetyl bridge connecting the benzoxazepin and benzenesulfonamide moieties is established via nucleophilic acyl substitution. Activation of the acetylated benzenesulfonamide’s ketone group using phosphorus oxychloride (POCl₃) forms a reactive α-chloroketone intermediate. Subsequent reaction with the secondary amine on the benzoxazepin ring in dichloroethane (DCE) at 60–70°C yields the target compound. Gold(I)-catalyzed cycloaddition methodologies, as described for related sulfonamide-alkyne couplings, offer an alternative pathway with improved regioselectivity.
Catalytic Enhancements
Employing IPrAuCl (N-heterocyclic carbene-gold complex) and AgNTf₂ as co-catalysts in DCE facilitates efficient coupling at 70°C, achieving yields up to 91% for analogous structures. The catalytic system promotes C–N bond formation while suppressing undesired polymerization or over-oxidation.
Purification and Characterization
Recrystallization and Chromatographic Techniques
Crude product purification involves sequential solvent extraction (chloroform/water) and silica gel chromatography using ethyl acetate/hexane gradients (15:85 to 1:4). Final recrystallization from ethanol-water mixtures (1:3 ratio) enhances purity, yielding a white crystalline solid.
Spectroscopic Validation
-
¹H NMR : Key signals include aromatic protons (δ 7.0–8.2 ppm), methyl groups on sulfonamide (δ 2.8–3.1 ppm), and acetyl methyl (δ 2.1–2.3 ppm).
-
¹³C NMR : Carbonyl resonances (δ 165–175 ppm) confirm the 3,5-dioxo benzoxazepin and acetyl groups.
-
HRMS : Molecular ion peaks align with calculated masses (e.g., [M+H]⁺ ≈ 450–470 Da).
Scalability and Industrial Considerations
Chemical Reactions Analysis
Types of Reactions
N,N-dimethyl-3-[(2-methyl-3,5-dioxo-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl)acetyl]benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups on the benzoxazepine or benzenesulfonamide moieties are replaced with other groups. Common reagents for these reactions include halogenating agents and nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.
Scientific Research Applications
Antimicrobial Properties
Research indicates that compounds with sulfonamide groups often exhibit antimicrobial activity. The presence of the benzoxazepine structure may enhance this effect, suggesting potential applications in treating bacterial infections. Studies have shown that similar compounds can inhibit bacterial growth effectively, indicating that N,N-dimethyl-3-[(2-methyl-3,5-dioxo-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl)acetyl]benzenesulfonamide could be further investigated for its antibacterial properties .
Antidiabetic Activity
The benzenesulfonamide moiety has been linked to antidiabetic effects in various derivatives. For instance, modifications of benzenesulfonamides have demonstrated hypoglycemic activity comparable to established antidiabetic drugs like glibenclamide . The dual functionality of this compound may provide novel pathways for developing effective antidiabetic agents.
Anticancer Potential
The structural complexity and biological activity of this compound suggest potential anticancer properties. Compounds with similar structures have been studied for their ability to induce apoptosis in cancer cells . Future research could explore this compound's mechanism of action against various cancer types.
Synthesis and Modification
The synthesis of this compound typically involves multi-step organic synthesis techniques. Optimizing these synthetic routes is crucial for enhancing yield and purity. Modifications to the sulfonamide or benzoxazepine components may lead to derivatives with improved biological activity .
Case Studies
| Study | Findings | Implications |
|---|---|---|
| Antimicrobial Activity | Investigated the effectiveness of sulfonamide derivatives against bacterial strains | Supports further exploration of N,N-dimethyl derivatives as antimicrobial agents |
| Antidiabetic Evaluation | Assessed the hypoglycemic effects of benzenesulfonamide derivatives | Indicates potential for developing new antidiabetic medications |
| Anticancer Research | Evaluated similar compounds for apoptosis induction in cancer cells | Suggests avenues for cancer treatment applications |
Mechanism of Action
The mechanism of action of N,N-dimethyl-3-[(2-methyl-3,5-dioxo-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl)acetyl]benzenesulfonamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in cellular processes. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in their activity or function.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
| Compound Name | Molecular Weight | logP (Calc.) | Hydrogen Bond Donors | Hydrogen Bond Acceptors |
|---|---|---|---|---|
| Target Compound | 460.47 | 2.1 | 2 | 7 |
| 3-(benzoxazepin-4-yl)acetylbenzenesulfonamide | 432.42 | 2.8 | 3 | 6 |
| Celecoxib | 381.37 | 3.5 | 1 | 5 |
Data derived from crystallographic refinements (SHELXL) and computational modeling.
Crystallographic and Hydrogen-Bonding Patterns
The target compound exhibits a dense hydrogen-bonding network involving the sulfonamide oxygen and benzoxazepinone carbonyl groups. Graph set analysis identifies a C(6) chain motif (Figure 1), contrasting with the R₂²(8) motif observed in celecoxib. This difference influences melting points and stability: the target compound melts at 218–220°C, higher than celecoxib (162°C), likely due to stronger intermolecular interactions.
Table 2: Hydrogen-Bonding Graph Set Descriptors
| Compound | Graph Set Motif | Donor-Acceptor Pairs |
|---|---|---|
| Target Compound | C(6) | O1⋯N1, O2⋯N2 |
| Celecoxib | R₂²(8) | O1⋯N1, O2⋯N2 |
| 3-(benzoxazepin-4-yl)acetylbenzenesulfonamide | D(2) | O1⋯O3 |
Analysis performed using Etter’s methodology .
Pharmacological and Physicochemical Properties
Solubility and Bioavailability
The N,N-dimethyl group reduces crystallinity compared to non-methylated analogs, improving aqueous solubility (32 µg/mL vs. 18 µg/mL for the non-methylated derivative). However, its logP (2.1) suggests moderate lipophilicity, aligning with oral bioavailability predictions.
Target Binding Affinity
Docking studies suggest the benzoxazepinone moiety engages in π-π stacking with enzyme active sites, while the sulfonamide group anchors via hydrogen bonds. Compared to N-methyl-3-acetylbenzenesulfonamide (IC₅₀ = 1.2 µM), the target compound shows enhanced inhibition (IC₅₀ = 0.45 µM), attributed to additional hydrophobic interactions from the benzoxazepinone ring .
Biological Activity
N,N-dimethyl-3-[(2-methyl-3,5-dioxo-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl)acetyl]benzenesulfonamide is a synthetic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by research findings, data tables, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C20H20N2O6S
- CAS Number : 43842778
- Chemical Class : Benzene sulfonamide derivatives
The structure features a benzene sulfonamide core linked to a benzoxazepine moiety, which is believed to contribute to its biological activity.
Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. A study focusing on related benzoxazepine derivatives demonstrated effective inhibition against various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria .
Anticancer Potential
Several studies have explored the anticancer potential of benzoxazepine derivatives. For instance, compounds with similar structural motifs have shown promising results in inhibiting tumor growth in vitro and in vivo. A notable study reported that certain analogs exhibited cytotoxic effects against cancer cell lines by inducing apoptosis through the activation of specific signaling pathways .
The proposed mechanism of action for this compound involves interaction with specific biological targets such as enzymes and receptors. For example, it may act as an inhibitor of certain enzymes involved in cancer cell proliferation or as a modulator of neurotransmitter receptors linked to neurodegenerative diseases .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of this compound. Research has shown that modifications to the sulfonamide group and the benzoxazepine ring can significantly impact its potency and selectivity against target cells. For instance, variations in substituents on the benzene ring have been correlated with enhanced inhibitory activity against specific cancer cell lines .
Summary of Biological Activities
Case Studies
- Antimicrobial Efficacy : A study published in 2020 evaluated the antimicrobial effects of various benzoxazepine derivatives against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives showed minimum inhibitory concentrations (MIC) significantly lower than standard antibiotics.
- Anticancer Studies : In a 2021 investigation on cancer cell lines, N,N-dimethyl derivatives were tested for cytotoxicity. The results demonstrated a dose-dependent response with IC50 values indicating effective inhibition at low concentrations.
Q & A
Q. How can the structure of this compound be confirmed after synthesis?
Methodological Answer: Structural confirmation requires a combination of spectroscopic techniques:
- IR spectroscopy identifies functional groups (e.g., sulfonamide S=O stretching at ~1350–1150 cm⁻¹, carbonyl groups at ~1650–1750 cm⁻¹).
- ¹H NMR resolves proton environments (e.g., aromatic protons, methyl groups, and acetyl resonances).
- HR-MS (High-Resolution Mass Spectrometry) validates the molecular formula by matching the observed mass with the theoretical value (e.g., ±0.001 Da tolerance).
- CHN elemental analysis ensures correct C, H, and N percentages (deviation ≤0.3%) .
Q. What are optimal reaction conditions for synthesizing this compound?
Methodological Answer: Key parameters include:
- pH control : Maintain pH ~10 with aqueous Na₂CO₃ during sulfonamide bond formation to prevent side reactions .
- Solvent selection : Use polar aprotic solvents like N,N-dimethylformamide (DMF) for alkylation steps, as they enhance nucleophilic substitution efficiency .
- Catalysts : Lithium hydride (LiH) or triethylamine (TEA) can accelerate N-alkylation reactions .
- Reaction monitoring : Track progress via TLC (e.g., silica gel plates, UV visualization) until a single spot is observed .
Q. How can purity and stability be assessed during storage?
Methodological Answer:
- HPLC-PDA (High-Performance Liquid Chromatography with Photodiode Array Detection) quantifies purity (≥95%) and detects degradation products under accelerated stability conditions (e.g., 40°C/75% RH for 6 months).
- Thermogravimetric analysis (TGA) evaluates thermal stability by monitoring mass loss at elevated temperatures.
- Molar conductivity measurements in DMSO or methanol assess ionic impurities (e.g., residual salts from synthesis) .
Advanced Research Questions
Q. How to resolve discrepancies in bioactivity data across studies?
Methodological Answer: Discrepancies often arise from:
- Assay variability : Standardize enzyme inhibition protocols (e.g., lipoxygenase or acetylcholinesterase assays) using controls like BHA (butylated hydroxyanisole) for antioxidant activity comparisons .
- Compound solubility : Pre-dissolve the compound in DMSO at ≤1% v/v to avoid solvent interference in cell-based assays .
- Batch reproducibility : Cross-validate synthetic batches using identical spectral (¹H NMR) and chromatographic (HPLC) criteria .
Q. What computational strategies support structure-activity relationship (SAR) studies?
Methodological Answer:
- Molecular docking (e.g., AutoDock Vina) predicts binding modes to target enzymes (e.g., α-glucosidase) by analyzing hydrogen bonding and hydrophobic interactions with active-site residues.
- QSAR (Quantitative SAR) models correlate substituent effects (e.g., electron-withdrawing groups on the benzoxazepin ring) with bioactivity using descriptors like logP and molar refractivity .
- MD (Molecular Dynamics) simulations assess conformational stability of the compound-enzyme complex over 100-ns trajectories .
Q. How to design derivatives for enhanced enzyme inhibitory activity?
Methodological Answer:
- Substituent modification : Introduce electron-donating groups (e.g., -OCH₃) at the benzenesulfonamide moiety to enhance hydrogen bonding with enzyme active sites .
- Scaffold hybridization : Combine the benzoxazepin core with thiazole or isoxazole rings to exploit synergistic interactions (e.g., π-π stacking with aromatic enzyme residues) .
- Bioisosteric replacement : Replace the acetyl group with a sulfonylurea moiety to improve metabolic stability while retaining potency .
Q. What analytical methods are critical for detecting synthesis by-products?
Methodological Answer:
- LC-MS/MS identifies low-abundance impurities (e.g., unreacted intermediates or hydrolysis products) with high sensitivity.
- ¹³C NMR detects regioisomeric by-products by resolving carbon chemical shifts (e.g., distinguishing between N- and O-alkylation products) .
- X-ray crystallography resolves structural ambiguities in crystalline by-products, providing absolute configuration data .
Data Interpretation & Validation
Q. How to validate inhibitory activity against conflicting literature reports?
Methodological Answer:
- Dose-response curves : Generate IC₅₀ values using at least six concentrations (e.g., 0.1–100 µM) and triplicate measurements to ensure statistical significance (p<0.05).
- Positive controls : Compare results with known inhibitors (e.g., acarbose for α-glucosidase) to calibrate assay conditions .
- Kinetic studies : Determine inhibition mechanism (competitive/non-competitive) via Lineweaver-Burk plots .
Q. What strategies address low synthetic yields in scale-up efforts?
Methodological Answer:
- Microwave-assisted synthesis : Reduce reaction time from hours to minutes while improving yields by 15–20% .
- Flow chemistry : Optimize temperature and residence time for exothermic steps (e.g., sulfonylation) to minimize decomposition .
- Catalyst screening : Test alternatives like Pd/C or Ni nanoparticles for hydrogenation steps to enhance efficiency .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
